Calcium gluconate

Descripción general

Descripción

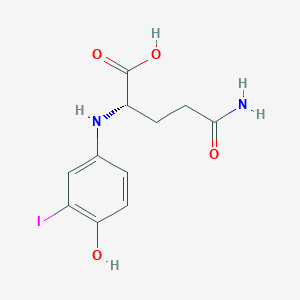

Calcium gluconate is the calcium salt of gluconic acid, with the chemical formula C12H22CaO14. It is commonly used as a mineral supplement and medication to treat conditions arising from calcium deficiencies, such as hypocalcemia, hyperkalemia, and magnesium toxicity . It is also used in various industrial applications due to its chemical properties.

Mecanismo De Acción

Target of Action

Calcium gluconate is the gluconate salt of calcium, an essential mineral necessary for normal nerve, muscle, and cardiac function . It primarily targets the bloodstream where it helps to maintain calcium balance .

Mode of Action

This compound moderates nerve and muscle performance via action potential threshold regulation . In cases of hydrogen fluoride exposures, this compound provides a source of calcium ions to complex free fluoride ions, preventing or reducing toxicity . It also helps correct fluoride-induced hypocalcemia .

Biochemical Pathways

This compound is metabolized by human gluconokinase . This enzyme phosphorylates gluconate, leading to its degradation .

Pharmacokinetics

This compound is absorbed in the small intestine by active transport and passive diffusion . It crosses the placenta and enters breast milk . Excretion occurs primarily through feces as unabsorbed calcium salts and urine . The absorption of this compound requires Vitamin D and is increased with acidic conditions .

Result of Action

This compound helps maintain calcium balance, preventing bone loss when taken orally . It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . It is also used as a cardioprotective agent in high blood potassium and as an antidote for magnesium sulfate toxicity .

Action Environment

The bioavailability and action of this compound can be influenced by various environmental factors. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota are among the endogenous factors . Exogenous factors include dietary modifications with particular nutrients and pharmacological treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium gluconate is typically prepared by reacting gluconic acid with calcium carbonate or calcium hydroxide. The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}7 + \text{CaCO}3 \rightarrow \text{C}{12}\text{H}{22}\text{CaO}_{14} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is carried out at temperatures ranging from 80-90°C .

Industrial Production Methods: There are three main industrial methods for producing this compound:

Chemical Oxidation: Glucose is oxidized using a hypochlorite solution.

Electrolytic Oxidation: A glucose solution containing a known value of bromide is electrolytically oxidized.

Fermentation: Specific microorganisms are grown in a medium containing glucose and other ingredients.

Análisis De Reacciones Químicas

Types of Reactions: Calcium gluconate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce gluconic acid.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: this compound can participate in substitution reactions where the calcium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Hypochlorite solution for oxidation.

Reducing Agents: Specific reducing agents under controlled conditions.

Substitution Reactions: Various cations can replace calcium in the presence of suitable reagents.

Major Products:

Gluconic Acid: Produced through oxidation.

Substituted Gluconates: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Calcium gluconate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Plays a role in cellular processes and is used in studies involving calcium signaling.

Medicine: Used to treat calcium deficiencies, hyperkalemia, and magnesium toxicity.

Industry: Employed in the production of calcium-based supplements and as a stabilizer in various formulations.

Comparación Con Compuestos Similares

- Calcium Chloride

- Calcium Lactate

- Calcium Carbonate

Propiedades

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEHYRZPVYRGPP-IYEMJOQQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CaO14 | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029618 | |

| Record name | Calcium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white crystalline granules or powder, stable in air, Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | CALCIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, insoluble in ethanol, Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water, Insoluble in acetic acid, Sol in water 3.3 g/100 cc at 15 °C, In water, 3.33X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 3.5 (moderate) | |

| Record name | CALCIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.30-0.65 g/cm³ | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. | |

| Record name | Calcium gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals, granules, or powder | |

CAS No. |

299-28-5 | |

| Record name | Calcium Gluconate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQE6VB453K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 °C, 178 °C | |

| Record name | CALCIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1736 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q1: How does calcium gluconate exert its effects in the body?

A1: this compound serves as a calcium supplement, providing a source of calcium ions (Ca2+). [] These ions play a crucial role in various physiological processes, including:

Q2: What happens to this compound after it enters the bloodstream?

A2: After administration, this compound dissociates into calcium and gluconate ions. Calcium ions become available for immediate use in various physiological processes. The gluconate component can be metabolized by the body or excreted in the urine.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H22CaO14, and its molecular weight is 430.37 g/mol.

Q4: How does the presence of this compound affect the stability of parenteral nutrition solutions?

A4: this compound, along with sodium glycerophosphate (NaGP), is known to reduce the risk of precipitation in infant parenteral nutrition (PN) solutions with high calcium and phosphorus concentrations. [] This is particularly important when aiming for higher concentrations of these essential nutrients.

Q5: Are there specific storage conditions that impact the compatibility of this compound in PN solutions?

A5: The compatibility of this compound and NaGP in PN solutions is influenced by amino acid concentration and storage conditions. Solutions containing 2.5% amino acid, 75 mM/L this compound, and 100 mM/L NaGP remained compatible at various storage temperatures (30°C for 1 day, 4°C for 1 day and 7 days). []

Q6: Are there any safety concerns associated with extravasation of this compound?

A6: Extravasation of this compound, particularly in neonates, can lead to localized complications such as calcification and potentially necrosis of the affected tissues. []

Q7: Can this compound extravasation be treated?

A7: While supportive management and skin grafting are options, intralesional injections of triamcinolone acetonide have shown promise in treating calcinosis cutis resulting from this compound extravasation. [] This treatment is thought to work due to the anti-inflammatory effects of triamcinolone acetonide and its potential role in promoting calcium resorption in tissues.

Q8: Are there any alternative antidotes for this compound extravasation?

A8: Studies in mice suggest that sodium thiosulfate and hyaluronidase may be effective in preventing calcium deposit formation following this compound extravasation. [] Further research is needed to confirm their efficacy in humans.

Q9: Can this compound be used to modify drug release profiles?

A9: While this compound is primarily known as a calcium supplement, research suggests its potential in modifying drug release from certain formulations. For instance, in alginate-chitosan-based ocular inserts designed for atenolol delivery, incorporating this compound actually enhanced drug release rather than providing sustained release. [] This effect is attributed to the internal gelation of the polymer matrix in the presence of calcium ions.

Q10: Are there other examples of this compound's use in drug delivery systems?

A10: this compound plays a role in forming a hydrogel-forming bioadhesive ocular minitablet designed for gatifloxacin delivery to treat microbial keratitis. [] In this formulation, this compound interacts with sodium alginate to create the bioadhesive hydrogel, indicating its versatility in ophthalmic drug delivery.

Q11: How has this compound production evolved over time?

A11: Early methods for producing this compound involved electrolytic oxidation of dextrose in the presence of bromide and calcium carbonate. [] This method, while effective, had limitations in terms of cost and efficiency.

Q12: Are there alternative calcium sources for various applications?

A12: Calcium lactate and calcium chloride are potential alternatives to this compound, especially in food applications like calcium-enriched chicken meat rolls. [] The choice of calcium source depends on factors such as sensory attributes, calcium ion availability, and impact on product quality.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.